2-Chloroquinoline-4-carboxylic acid
Overview
Description
“2-Chloroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 5467-57-2 . It is a solid substance at room temperature . It is used as an intermediate to prepare dimethyl (naphthalenecarbonyl)aminobenzoic acids as potent and selective EP4 antagonists .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been achieved through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . A series of novel 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives were obtained using quinoline-4-carboxylic acid derivatives produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, participate in both electrophilic and nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It should be stored under inert gas and in a dark place, sealed in dry, at room temperature . .
Scientific Research Applications
Synthesis and Chemical Applications
2-Chloroquinoline-4-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Hamama et al. (2018) discussed the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, highlighting the role of 2-chloroquinoline analogs in these processes (Hamama et al., 2018). Ukrainets et al. (1995) developed preparative methods for synthesizing ethyl esters of chloro-substituted quinoline-3-carboxylic acids, indicating the compound's versatility in different chemical reactions (Ukrainets et al., 1995).
Antibacterial and Antifungal Applications
Several studies have explored the antibacterial and antifungal potential of this compound derivatives. For instance, Shiri et al. (2016) synthesized diamide derivatives containing 2-chloroquinoline scaffolds and found that some compounds displayed moderate to good antibacterial and antifungal activity (Shiri et al., 2016). Balaji et al. (2013) reported that ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibited moderate antibacterial activity against various bacteria (Balaji et al., 2013).
Antagonism of the Glycine Site on the NMDA Receptor
In neuropharmacology, 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. Carling et al. (1992) found that certain derivatives showed significant increases in potency and stereoselectivity, indicating their potential in binding and inhibiting the NMDA receptor (Carling et al., 1992).
Other Biological Applications
This compound derivatives have also been synthesized for various other biological applications. Krishnakumar et al. (2012) achieved ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones, showing moderate in vitro antibacterial activity (Krishnakumar et al., 2012). Additionally, Shivaraj et al. (2013) synthesized novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, indicating their antibacterial activity against common microorganisms (Shivaraj et al., 2013).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Future Directions
Quinoline and its derivatives, including “2-Chloroquinoline-4-carboxylic acid”, have been found to exhibit a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Properties
IUPAC Name |
2-chloroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCOMYUODLTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282368 | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5467-57-2 | |
Record name | 2-Chloro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25654 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5467-57-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloroquinoline-4-carboxylic acid in the synthesis of novel lanthanide complexes and what are their potential applications?
A1: The research investigates the use of this compound as a ligand in coordination with lanthanide ions and 1,10-phenanthroline to synthesize novel complexes []. These complexes were characterized for their structural, spectral, and thermal properties. Furthermore, the study explored their potential as bacteriostatic agents. While the exact mechanism of action was not elucidated, the research suggests that these complexes may interact with bacterial systems, potentially impacting their growth and proliferation []. This work contributes to the development of new metal-based compounds with potential applications in various fields, including medicine and materials science.
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